![molecular formula C7H5Br2NO2S B13469700 2-[(3,6-Dibromopyridin-2-yl)sulfanyl]acetic acid](/img/structure/B13469700.png)
2-[(3,6-Dibromopyridin-2-yl)sulfanyl]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(3,6-Dibromopyridin-2-yl)sulfanyl]acetic acid is an organic compound with the molecular formula C7H5Br2NO2S It is a derivative of pyridine, featuring bromine atoms at the 3 and 6 positions and a sulfanylacetic acid group at the 2 position
准备方法
Synthetic Routes and Reaction Conditions
One common method is the bromination of 2-pyridylthiol with bromine to yield 3,6-dibromo-2-pyridylthiol, which is then reacted with chloroacetic acid under basic conditions to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as cost-effectiveness.
化学反应分析
Types of Reactions
2-[(3,6-Dibromopyridin-2-yl)sulfanyl]acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The sulfanyl group can be oxidized to sulfoxides or sulfones.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols under basic conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products Formed
Substitution Reactions: Products with various functional groups replacing the bromine atoms.
Oxidation Reactions: Sulfoxides or sulfones.
Coupling Reactions: Biaryl compounds with extended conjugation.
科学研究应用
2-[(3,6-Dibromopyridin-2-yl)sulfanyl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals
作用机制
The mechanism of action of 2-[(3,6-Dibromopyridin-2-yl)sulfanyl]acetic acid is not fully understood. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The bromine atoms and sulfanylacetic acid group may play crucial roles in binding to these targets and modulating their activity .
相似化合物的比较
Similar Compounds
2,3-Dibromopyridine: A simpler brominated pyridine derivative with similar reactivity.
(3,6-Dibromopyridin-2-yl)methanol: Another derivative with a hydroxyl group instead of the sulfanylacetic acid group.
Uniqueness
2-[(3,6-Dibromopyridin-2-yl)sulfanyl]acetic acid is unique due to the presence of both bromine atoms and the sulfanylacetic acid group, which confer distinct chemical and biological properties.
属性
分子式 |
C7H5Br2NO2S |
|---|---|
分子量 |
327.00 g/mol |
IUPAC 名称 |
2-(3,6-dibromopyridin-2-yl)sulfanylacetic acid |
InChI |
InChI=1S/C7H5Br2NO2S/c8-4-1-2-5(9)10-7(4)13-3-6(11)12/h1-2H,3H2,(H,11,12) |
InChI 键 |
DWBFNRGADUAKSG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC(=C1Br)SCC(=O)O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[5-Bromo-2-(difluoromethoxy)phenyl]methanamine](/img/structure/B13469619.png)
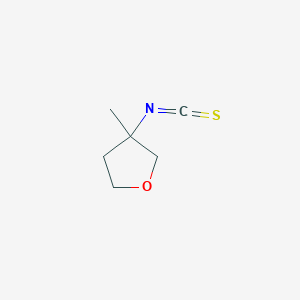
![[5-Amino-2-(trifluoromethyl)phenyl]boronic acid](/img/structure/B13469632.png)

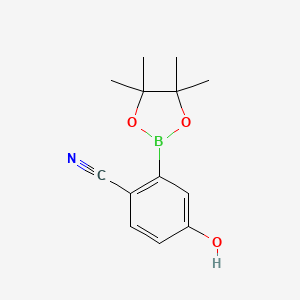
![2-Methylbicyclo[2.2.1]heptane-2-carboxylic acid methyl ester](/img/structure/B13469641.png)
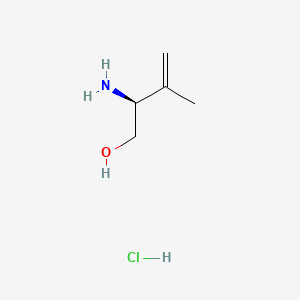
![Tert-butyl 1-({[(tert-butoxy)carbonyl]amino}methyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13469644.png)
![(Propan-2-yl)[3-(trimethylsilyl)propyl]amine hydrochloride](/img/structure/B13469646.png)
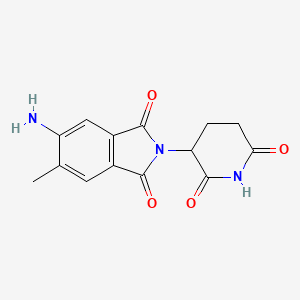


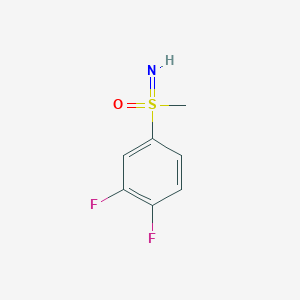
![4-Bromo-1-[(4-chlorophenyl)methoxy]-2-(methylsulfanyl)benzene](/img/structure/B13469690.png)
